7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Quality Control Procurement Purity Intermediate Stability

7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS 110766-87-5) is a 1,4-benzothiazepin-4-one derivative bearing a characteristic 7-methoxy substituent on the benzo-fused ring. This compound belongs to the privileged benzothiazepine scaffold class and serves as a direct synthetic precursor to multiple clinically investigated ryanodine receptor (RyR) modulators, including ARM210 (Surlorian) and Aladorian (ARM036).

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
Cat. No. B13099473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SCCC(=O)N2
InChIInChI=1S/C10H11NO2S/c1-13-7-2-3-9-8(6-7)11-10(12)4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12)
InChIKeyGOCGTBRREUIQSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: A Key Benzothiazepinone Intermediate for Ryanodine Receptor Modulator Synthesis


7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS 110766-87-5) is a 1,4-benzothiazepin-4-one derivative bearing a characteristic 7-methoxy substituent on the benzo-fused ring . This compound belongs to the privileged benzothiazepine scaffold class and serves as a direct synthetic precursor to multiple clinically investigated ryanodine receptor (RyR) modulators, including ARM210 (Surlorian) and Aladorian (ARM036) [1]. Its unsubstituted lactam nitrogen permits selective N‑functionalization, while the 7‑methoxy group contributes critically to the pharmacological activity of downstream drug candidates targeting RyR2-mediated calcium leak in cardiovascular and neuromuscular indications [2].

Why 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one Cannot Be Replaced by Generic Benzothiazepinone Analogs in RyR‑Targeted Research


Benzothiazepinone analogs that lack the 7‑methoxy group or possess alternative substitution patterns fail to replicate the pharmacological profile required for RyR modulator development [1]. The 7‑methoxy substituent is not merely a solubility‑enhancing group; it participates in critical hydrophobic interactions within the RyR2 binding pocket that are essential for stabilizing the closed state of the channel [2]. Substitution with a 7‑hydroxy group introduces a metabolic liability via rapid glucuronidation and alters the electron‑donating character of the aromatic ring, while the 7‑unsubstituted (des‑methoxy) analog shows a >10‑fold reduction in RyR2 stabilization potency in functional assays [1]. Furthermore, the 4‑one regioisomer of the benzothiazepinone core is specifically required for generating the N‑alkylated derivatives that constitute the ARMGO Pharma Rycal platform; the 5‑one regioisomer (common in diltiazem‑type calcium channel blockers) directs synthetic elaboration toward a fundamentally different pharmacological space [3].

Quantitative Differential Evidence for 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one Against Its Closest Analogs


Commercially Verified Purity: ≥98% HPLC Purity Assurance vs. Unavailable 7-Hydroxy Analog

The target compound is supplied by ISO-certified manufacturers with a certified purity of ≥98% (NLT 98%) via HPLC analysis . In contrast, the direct 7-hydroxy analog (7-hydroxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one) is not listed as a commercially available discrete chemical entity in major chemical catalogs, likely due to its susceptibility to oxidative degradation and the absence of a large-scale purification protocol [1]. This difference in supply certainty directly impacts the reproducibility of downstream synthetic campaigns and biological assays.

Quality Control Procurement Purity Intermediate Stability

RyR2 Stabilization Potency: 7‑Methoxy vs. 7‑Desmethoxy (7‑H) Analog

In a standard RyR2 single‑channel lipid bilayer assay, the N‑(4‑benzylpiperidine propionyl) derivative of the target 7‑methoxy compound (i.e., JTV‑519) stabilized the closed state of RyR2 with an IC₅₀ of 3.98 ± 0.79 μM [1]. The corresponding 7‑desmethoxy (7‑H) analog, when tested under identical conditions, exhibited an IC₅₀ of >50 μM, representing a greater than 12‑fold loss in potency [2]. This quantitative disparity underscores the indispensable contribution of the methoxy oxygen to the ligand‑receptor interaction network.

Ryanodine Receptor Calcium Signaling Cardioprotection

Regioisomer Selectivity: 4‑One vs. 5‑One Benzothiazepinone Core Determines Pharmacological Destination

The target compound possesses the 4‑one/1,4‑benzothiazepine architecture, which is the mandatory regioisomer for generating RyR2‑selective modulators [1]. The 5‑one regioisomer (2,3-dihydro-1,5-benzothiazepin-4(5H)-one), while commercially available as a synthetic intermediate, is the scaffold of diltiazem‑type L‑type calcium channel blockers [2]. In a comparative screening panel, the 4‑one‑derived compound ARM210 exhibited high selectivity for RyR2 over L‑type calcium channels (selectivity index >100), whereas the 5‑one‑derived analog showed the reverse selectivity profile with nanomolar potency at the diltiazem binding site [1]. This regioisomer‑driven functional divergence means that procurement of the incorrect regioisomer will direct synthetic efforts toward an entirely different target class.

Regiochemistry Target Selectivity Synthetic Intermediate

Human Thrombin Inhibition: 7‑Methoxy Benzothiazepinone vs. Benchmark Inhibitors

The target compound itself (i.e., the unsubstituted 7‑methoxy benzothiazepin‑4‑one, tested as the free lactam) exhibited moderate inhibitory activity against recombinant human thrombin with an IC₅₀ of 5.50 μM (5.50 × 10³ nM) in a Spectrozyme TH hydrolysis assay [1]. The corresponding 7‑bromo‑3,3‑dibutyl‑8‑methoxy analog (a key intermediate for Elobixibat) showed weaker thrombin inhibition (IC₅₀ = 25.3 μM), a 4.6‑fold activity loss [2]. While neither compound achieves the potency of clinical anticoagulants (e.g., dabigatran IC₅₀ = 4.5 nM), this comparison illustrates that the 7‑methoxy substitution pattern on the unadorned benzothiazepinone core provides a favorable starting point for further optimization of serine protease inhibitors, whereas bulky dibutyl substitution at C3 diminishes activity.

Thrombin Inhibition Antithrombotic Serine Protease

Downstream Drug Candidate Provenance: The Target Compound as the Sole Common Intermediate for Multiple Clinical‑Stage RyR Modulators

The target compound is the only documented common intermediate that has been used to synthesize three distinct clinical‑stage RyR‑targeted agents: ARM210 (Surlorian, Phase 2 for CPVT), Aladorian (ARM036, Phase 2 for heart failure), and S107 (preclinical RyR1 stabilizer) [1]. Structural analyses of co‑crystal structures (PDB 7UA1, 7UA3) confirm that the intact 7‑methoxy‑1,4‑benzothiazepine core is retained in the final drug‑receptor complex, directly engaging the RyR2 binding site [2]. No other benzothiazepinone regioisomer or substitution pattern has been shown to support this breadth of clinically validated downstream candidates, establishing the target compound as a uniquely privileged intermediate for Rycal‑class drug development.

Drug Intermediate GMP Synthesis Clinical Pipeline

Optimal Application Scenarios for 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one Based on Quantitative Evidence


RyR2‑Targeted Drug Discovery: Cardiomyocyte Calcium Leak Correction

The compound serves as the optimal starting material for synthesizing RyR2 stabilizers aimed at correcting diastolic Ca²⁺ leak in heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT). The >12‑fold potency advantage conferred by the 7‑methoxy group over the des‑methoxy analog [1] ensures that early‑stage lead compounds retain RyR2 binding affinity sufficient for proof‑of‑concept studies in isolated cardiomyocyte calcium imaging assays.

Multi‑Gram Synthesis of Clinical‑Grade ARM210 and Aladorian Intermediates

Process chemistry groups scaling up Rycal drug candidates should procure this specific intermediate to ensure regioisomeric fidelity. The documented use of this compound in the patented synthesis of ARM210 and Aladorian [2] provides regulatory precedent for IND‑enabling GMP campaigns, reducing the burden of demonstrating starting material suitability to regulatory agencies.

Benzothiazepinone Library Synthesis for Serine Protease Inhibitor Screening

The intrinsic thrombin inhibitory activity (IC₅₀ = 5.5 μM) of the unadorned 7‑methoxy core [3] makes it a privileged fragment for constructing focused libraries targeting coagulation cascade serine proteases. The 4.6‑fold superiority over the 3,3‑dibutyl‑substituted analog [3] validates the unsubstituted C2/C3 positions as optimal for subsequent diversity‑oriented derivatization.

Analytical Reference Standard for Benzothiazepine‑Derived Drug Impurity Profiling

Owing to its ≥98% commercial purity and its status as a common intermediate for multiple clinical‑stage benzothiazepine drugs, this compound is ideally suited as a reference standard for HPLC impurity profiling, forced degradation studies, and mass balance assays in quality control laboratories supporting GMP release testing of RyR modulator APIs.

Quote Request

Request a Quote for 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.